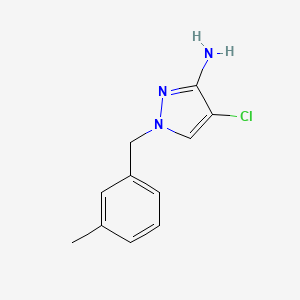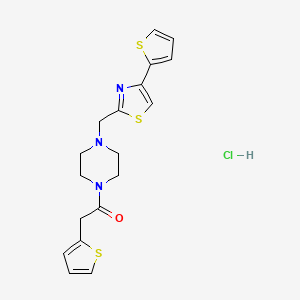
2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3OS3 and its molecular weight is 426.01. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Anti-Breast Cancer Agents
Research into novel thiazolyl derivatives, including compounds related closely to the one , has shown promising anti-breast cancer properties. A study highlighted the microwave-assisted synthesis of thiazolyl derivatives that exhibited significant antitumor activities against MCF-7 tumor cells. These compounds, developed through a one-pot three-component reaction, displayed promising activity comparable to reference drugs such as vinblastine sulfate and cisplatin, underscoring their potential as anti-breast cancer agents (Mahmoud et al., 2021).
Anti-inflammatory Activity
Another study focused on synthesizing novel compounds that demonstrated in-vitro and in-vivo anti-inflammatory activities. These compounds, featuring piperazine and thiazole components, showed significant anti-inflammatory effects in various assays. Some of these derivatives exhibited up to 68% protection at certain concentrations, highlighting their potential as anti-inflammatory agents (Ahmed et al., 2017).
Electrochemical Synthesis Applications
Electrochemical synthesis techniques have been employed to create novel arylthiobenzazoles from compounds structurally similar to the subject chemical. This approach involves the electrochemical oxidation of precursor compounds in the presence of nucleophiles, leading to the formation of new derivatives. These methods offer alternative synthetic routes for developing compounds with potential biological activities (Amani & Nematollahi, 2012).
Antimicrobial and Cytotoxic Activities
The synthesis of azole-containing piperazine derivatives has also been explored, with some compounds demonstrating moderate to significant antibacterial, antifungal, and cytotoxic activities in vitro. This research underscores the versatility of these compounds in the development of new antimicrobial agents with potential clinical applications (Gan et al., 2010).
Pesticidal Activities
Furthermore, thiazole derivatives have shown potential as pesticides. Studies have identified compounds with strong larvicidal and fungicidal activities, offering new possibilities for controlling pests and plant diseases. These findings highlight the compound's utility beyond therapeutic applications, extending into agricultural sectors (Choi et al., 2015).
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3.ClH/c22-18(11-14-3-1-9-23-14)21-7-5-20(6-8-21)12-17-19-15(13-25-17)16-4-2-10-24-16;/h1-4,9-10,13H,5-8,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACCQFTMICKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)

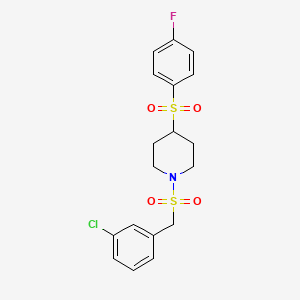
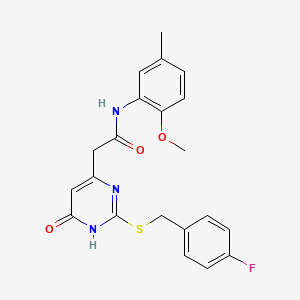
![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)

![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-7-carboxylic acid](/img/structure/B2796552.png)
![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)
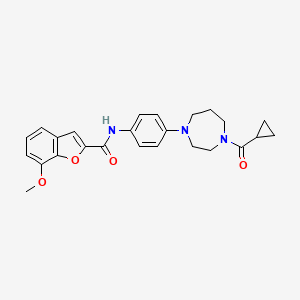

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
